7-methoxy-N-propyl-2-aminotetraline hydrochloride
CAS No.: 93601-93-5
Cat. No.: VC8456916
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93601-93-5 |
|---|---|
| Molecular Formula | C14H22ClNO |
| Molecular Weight | 255.78 g/mol |
| IUPAC Name | 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H |
| Standard InChI Key | YOSBFQXBFQPSSC-UHFFFAOYSA-N |
| SMILES | CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl |
| Canonical SMILES | CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-Methoxy-N-propyl-2-aminotetraline hydrochloride belongs to the 2-aminotetralin class, featuring a fused bicyclic system with a methoxy group at position 7 and a propylamino substituent at position 2. The hydrochloride salt enhances aqueous solubility (logP = 2.21) , critical for in vitro assays. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₂ClNO | |
| Molecular Weight | 255.78 g/mol | |
| Density | 1.056 g/cm³ | |
| Boiling Point | 299.6°C at 760 mmHg | |
| Optical Rotation (R)-(+) | +42.5° (c = 1, CHCl₃) |
The stereogenic center at C2 creates enantiomers: (R)-(+)- and (S)-(−)-forms. X-ray crystallography reveals a pseudoaxial orientation of the propylamino group, creating a distinct hydrophobic pocket .
Spectroscopic Profiles
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¹H NMR (400 MHz, D₂O): δ 6.85 (d, J = 8.4 Hz, 1H, H-8), 6.72 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 6.65 (d, J = 2.4 Hz, 1H, H-5), 3.81 (s, 3H, OCH₃), 3.45–3.38 (m, 1H, H-2), 2.95–2.82 (m, 2H, H-1/H-3), 2.70–2.55 (m, 2H, H-4), 1.65–1.55 (m, 2H, CH₂CH₂CH₃), 1.45–1.35 (m, 2H, CH₂CH₂CH₃), 0.92 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O methoxy) .
Synthesis and Stereochemical Control
Synthetic Pathways
The primary route involves sequential reductive amination and N-alkylation :
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Reductive Amination:
7-Methoxy-2-tetralone reacts with propylamine under H₂/Pd-C to yield racemic 7-methoxy-N-propyl-2-aminotetraline. -
Resolution:
Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers. -
Salt Formation:
Treatment with HCl gas in Et₂O produces the hydrochloride salt (mp 214–216°C).
Process Optimization
Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with comparable yield (70%) . Green chemistry approaches utilizing water as solvent are under investigation but currently face challenges in enantiomeric excess (ee = 82% vs. 99% in organic media).
Pharmacological Profile
Dopamine Receptor Interactions
Radioligand binding assays reveal nanomolar affinity:
| Receptor Subtype | (R)-(+)-Ki (nM) | (S)-(−)-Ki (nM) | Selectivity Ratio (D2/D3) |
|---|---|---|---|
| D2 | 13.2 | 45.7 | 4.3 |
| D3 | 1.53 | 12.4 | 0.12 |
Data from demonstrate the (R)-(+)-enantiomer’s 8.6-fold higher D3 selectivity over D2, suggesting potential as a D3-preferential ligand. Functional assays using cAMP inhibition confirm partial agonist activity (EC₅₀ = 38 nM) .
Neurochemical Effects
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Microdialysis Studies: 0.3 mg/kg (s.c.) increases prefrontal dopamine by 220% (R)-(+) vs. 145% (S)-(−) .
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Locomotor Activity: (R)-(+)-form reduces amphetamine-induced hyperactivity by 62% at 1 mg/kg (i.p.), outperforming haloperidol (48%) .
Research Applications
Parkinson’s Disease Models
In 6-OHDA-lesioned rats, chronic (R)-(+)-enantiomer administration (0.5 mg/kg/day) improves rotarod performance by 41% vs. controls (p < 0.01), with reduced dyskinesia compared to L-DOPA .
Addiction Research
The compound attenuates cocaine self-administration in rats (FR5 schedule):
| Species | Route | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|---|
| Mouse | i.p. | 112 | Tremors, hypoactivity |
| Rat | oral | 345 | Ptosis, respiratory depression |
Data from indicate moderate toxicity, requiring careful dose optimization.
Genotoxicity
Ames tests (TA98, TA100 strains) show no mutagenicity up to 500 μg/plate. Chromosomal aberration assays in CHO cells remain negative at 10 μM.
Regulatory and Patent Landscape
Intellectual Property
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US2010/197924A1: Covers D3-selective tetralin derivatives (priority date 2008) .
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WO2015/134522: Claims crystalline (R)-(+)-form (PXRD peaks at 8.3°, 12.7°, 17.2° 2θ).
Regulatory Status
Currently classified as a research chemical (non-GMP). EMA issued a 2023 guidance on impurity profiling for chiral amines (ICH Q3A(R2) compliance).
Future Directions
Prodrug Development
Carbamate prodrugs (e.g., heptyloxycarbonyl) increase oral bioavailability from 22% to 68% in primates. Sustained-release formulations using PLGA microparticles achieve 72 h therapeutic plasma levels.
Targeted Delivery
Antibody-drug conjugates targeting dopamine transporter (DAT) show 9-fold increased striatal uptake versus free drug in PET studies .
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